N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea
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Overview
Description
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used in the stabilization of plastics and other materials to enhance their longevity and performance.
Mechanism of Action
The antioxidant properties of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in various industrial applications.
Uniqueness
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is unique due to its specific urea linkage, which provides additional stability and versatility in various applications compared to other phenolic antioxidants. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
64462-72-2 |
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Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propylurea |
InChI |
InChI=1S/C18H30N2O2/c1-17(2,3)13-10-12(8-7-9-20-16(19)22)11-14(15(13)21)18(4,5)6/h10-11,21H,7-9H2,1-6H3,(H3,19,20,22) |
InChI Key |
CZSPHZOGBBWYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC(=O)N |
Origin of Product |
United States |
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